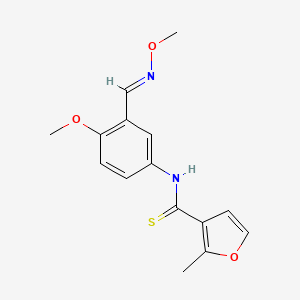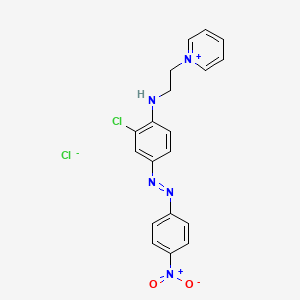
Cinchonine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonine dihydrochloride is a derivative of cinchonine, an alkaloid found in the bark of Cinchona officinalis. Cinchona alkaloids, including cinchonine, have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is used in various scientific and industrial applications, leveraging its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinchonine dihydrochloride can be synthesized through the reaction of cinchonine with hydrochloric acid. The process involves dissolving cinchonine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of cinchonine from Cinchona bark, followed by its conversion to the dihydrochloride salt. The extraction process includes grinding the bark, followed by solvent extraction and purification steps. The purified cinchonine is then reacted with hydrochloric acid to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cinchonine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different alkaloid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and quinuclidine derivatives, which have significant applications in medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
Cinchonine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It serves as a tool in studying the biological activity of alkaloids and their derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimalarial and anti-inflammatory properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cinchonine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a chiral catalyst by forming transient complexes with substrates, thereby facilitating enantioselective reactions. In medicinal applications, it interacts with biological targets to exert its therapeutic effects, such as inhibiting the growth of malaria parasites by interfering with their metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another alkaloid from Cinchona bark, widely known for its antimalarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Cinchonidine: A stereoisomer of cinchonine, used in similar applications.
Uniqueness
Cinchonine dihydrochloride is unique due to its specific stereochemistry and its ability to act as a chiral catalyst in asymmetric synthesis. Its distinct chemical properties make it valuable in various scientific and industrial applications, differentiating it from other Cinchona alkaloids.
Propiedades
Número CAS |
524-55-0 |
|---|---|
Fórmula molecular |
C19H24Cl2N2O |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18+,19-;;/m0../s1 |
Clave InChI |
ZDBQDNUZNQOCTH-OPMVAYRNSA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)



![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)









